Octadecyltrimethylammonium bromide

Catalog No.
S576457
CAS No.
1120-02-1
M.F
C21H46BrN
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltrimethylammonium bromide

CAS Number

1120-02-1

Product Name

Octadecyltrimethylammonium bromide

IUPAC Name

trimethyl(octadecyl)azanium bromide

Molecular Formula

C21H46BrN

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

SZEMGTQCPRNXEG-UHFFFAOYSA-M

SMILES

Array

Synonyms

octadecyltrimethylammonium bromide, ODTEA Br cpd

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Trimethyloctadecylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Octadecyltrimethylammonium bromide (C18TAB, CAS 1120-02-1) is an 18-carbon cationic quaternary ammonium surfactant utilized primarily as a high-performance structure-directing agent and micellar template. Characterized by a longer hydrophobic alkyl chain than its ubiquitous 16-carbon counterpart (CTAB), C18TAB exhibits a distinctly lower critical micelle concentration (CMC) and an elevated Krafft temperature [1]. These baseline thermodynamic properties make it a specialized procurement choice for advanced materials synthesis, specifically where temperature-triggered gelation, expanded micellar core volumes, or highly anisotropic nanoparticle growth are required.

Generic substitution of C18TAB with the more common cetyltrimethylammonium bromide (CTAB) routinely fails in precision templating and high-aspect-ratio synthesis workflows. The two-carbon reduction in the hydrophobic tail of CTAB increases the CMC by nearly threefold and lowers the Krafft point to approximately 25 °C, rendering it fully soluble and micellar at room temperature [REFS-1, REFS-2]. Consequently, substituting C18TAB with CTAB eliminates the capacity for temperature-triggered micellar gelation at ~36 °C, restricts the achievable pore size in mesoporous silica templating, and prematurely truncates the longitudinal growth of plasmonic nanorods. Buyers must specify C18TAB when the process strictly demands the expanded hydrophobic volume and specific thermal activation threshold intrinsic to the 18-carbon chain.

Thermal Activation and Krafft Point Elevation

The Krafft temperature dictates the minimum thermal threshold required for a surfactant to form micelles. C18TAB exhibits a Krafft point of approximately 36.7 °C, whereas the industry-standard CTAB operates with a Krafft point near 25 °C [1]. This elevated thermal threshold allows C18TAB solutions to remain as monomeric dispersions at room temperature and undergo triggered micellization and gelation upon heating. This phase behavior is heavily utilized to control the kinetics of anisotropic nanoparticle growth.

Evidence DimensionKrafft Temperature
Target Compound Data~36.7 °C
Comparator Or BaselineCTAB (C16TAB): ~25.0 °C
Quantified Difference~11.7 °C higher thermal activation threshold for micellization
ConditionsAqueous solution, atmospheric pressure

Enables precise thermal triggering of micellar self-assembly, which is impossible with CTAB since it is already micellar at standard room temperatures.

Surfactant Efficiency and Critical Micelle Concentration

The extended 18-carbon hydrophobic tail of C18TAB provides a significantly stronger thermodynamic drive for self-assembly compared to shorter-chain analogs. At 40 °C, C18TAB achieves a critical micelle concentration (CMC) of approximately 0.34 mM in pure water, whereas CTAB requires nearly 1.0 mM to initiate micellization under standard conditions [1]. This lower CMC reduces the total surfactant loading required in templating applications and minimizes the downstream purification burden.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data0.34 ± 0.02 mM (at 40 °C)
Comparator Or BaselineCTAB (C16TAB): ~0.98 mM
Quantified Difference~65% reduction in the required surfactant concentration to achieve micellization
ConditionsPure water, 40 °C

Allows for lower surfactant dosing in industrial formulations, directly reducing material costs and simplifying post-synthesis washing steps.

Aspect Ratio Maximization in Plasmonic Nanorod Synthesis

In seed-mediated synthesis of gold nanorods, the choice of surfactant directly dictates the final morphology. While standard CTAB templates generally restrict longitudinal growth to aspect ratios below 10, incorporating C18TAB induces a surfactant gelation state that supports the formation of ultra-long gold nanorods [1]. Syntheses utilizing C18TAB can yield nanorods with aspect ratios up to 50–77 and lengths exceeding 1000 nm, pushing localized surface plasmon resonances deeper into the near-infrared region.

Evidence DimensionGold Nanorod Aspect Ratio
Target Compound DataAspect ratios up to 50–77 (lengths > 1000 nm)
Comparator Or BaselineCTAB alone: Aspect ratios typically < 10
Quantified Difference>5-fold increase in achievable aspect ratio
ConditionsSeed-mediated wet chemistry growth, binary surfactant gelation systems

Essential for manufacturing high-aspect-ratio plasmonic nanomaterials used in near-infrared biomedical imaging and advanced optoelectronics.

Pore Size Expansion in Mesoporous Silica Templating

The hydrophobic volume of the templating micelle determines the pore size of synthesized mesoporous silica nanoparticles (MSNs). Standard CTAB templates generally yield MSNs with pore diameters of 2–3 nm. Substituting or supplementing the synthesis with C18TAB expands the micellar core, producing larger pore diameters (often reaching 4.6 nm) [1]. This expansion is critical for accommodating large molecular payloads that cannot physically enter standard CTAB-templated pores.

Evidence DimensionMesoporous Silica Pore Diameter
Target Compound DataExpanded pores (up to ~4.6 nm)
Comparator Or BaselineCTAB (C16TAB): ~2.0–3.0 nm
Quantified Difference~1.5 to 2-fold increase in baseline pore diameter
ConditionsBase-catalyzed sol-gel silica condensation with auxiliary amines

Enables the procurement of a template capable of producing large-pore MSNs required for the encapsulation of bulky proteins and large active pharmaceutical ingredients.

Synthesis of Ultra-Long Plasmonic Gold Nanorods

Where near-infrared plasmonic properties are required for photothermal therapy or advanced sensors, C18TAB is the required structure-directing agent. Its unique gelation behavior breaks the aspect-ratio limits of standard CTAB, enabling the controlled growth of nanorods exceeding 1000 nm in length[1].

Large-Pore Mesoporous Silica Manufacturing

In the production of MSNs intended for large-molecule drug delivery, C18TAB serves as a primary or auxiliary pore-templating agent. Its extended 18-carbon chain expands the micellar core, allowing manufacturers to achieve pore diameters greater than 4 nm, which is necessary for loading bulky proteins or large active pharmaceutical ingredients [2].

Temperature-Triggered Rheological Modifiers

For formulations requiring a sharp transition from a low-viscosity monomeric solution at room temperature to a highly viscous micellar gel upon heating, C18TAB is the optimal choice. Its specific Krafft point of ~36.7 °C allows for precise thermal activation near physiological temperatures, a feature unattainable with room-temperature-soluble shorter-chain analogs[3].

Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

391.28136 Da

Monoisotopic Mass

391.28136 Da

Heavy Atom Count

23

UNII

BPW1DD4IZ8

Related CAS

15461-40-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-02-1

Wikipedia

Steartrimonium bromide

Use Classification

Cosmetics -> Preservative; Antistatic; Hair conditioning

General Manufacturing Information

1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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